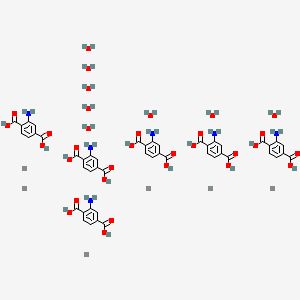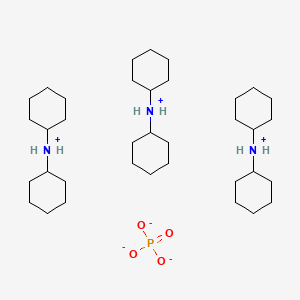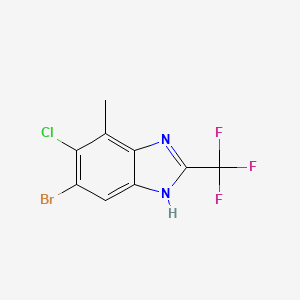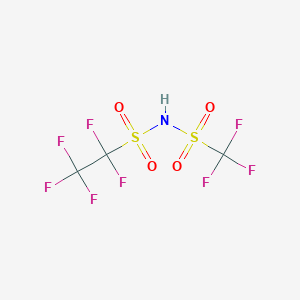
5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is notable for its unique structure, which includes a boron-containing dioxaborolane group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core can be synthesized through the condensation of pyrrole with an aldehyde under acidic conditions.
Introduction of the Triphenyl Groups: The triphenyl groups are introduced through a series of substitution reactions.
Attachment of the Dioxaborolane Group:
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the porphyrin core.
Reduction: Reduction reactions can also occur, often leading to changes in the electronic structure of the porphyrin ring.
Substitution: The dioxaborolane group can participate in substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in cross-coupling reactions.
Major Products:
Oxidation Products: Oxidized porphyrin derivatives.
Reduction Products: Reduced porphyrin derivatives.
Substitution Products: Functionalized porphyrin derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry:
Photocatalysis: The compound has been studied for its potential in photocatalytic applications, where it can enhance the efficiency of light-driven chemical reactions.
Biology and Medicine:
Photodynamic Therapy: Porphyrin derivatives, including this compound, are explored for use in photodynamic therapy, a treatment for cancer that involves light-activated drugs.
Industry:
Sensors: The compound’s unique electronic properties make it suitable for use in chemical sensors and biosensors.
Mécanisme D'action
The mechanism by which 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin exerts its effects is largely dependent on its ability to absorb light and participate in electron transfer reactions. The porphyrin core can interact with various molecular targets, facilitating processes such as energy transfer and redox reactions. The dioxaborolane group can further modulate these interactions, enhancing the compound’s reactivity and specificity.
Comparaison Avec Des Composés Similaires
Tetraphenylporphyrin: A widely studied porphyrin derivative with four phenyl groups.
Tetra(4-pyridyl)porphyrin: Another porphyrin derivative with pyridyl groups that enhance its solubility and reactivity.
Tetra(4-carboxyphenyl)porphyrin: A porphyrin derivative with carboxylic acid groups, often used in biomedical applications.
Uniqueness: 5,10,15-(Triphenyl)-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)porphyrin is unique due to the presence of the dioxaborolane group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring precise control over electronic interactions and functionalization.
Propriétés
Formule moléculaire |
C44H37BN4O2 |
|---|---|
Poids moléculaire |
664.6 g/mol |
Nom IUPAC |
5,10,15-triphenyl-20-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C44H37BN4O2/c1-43(2)44(3,4)51-45(50-43)42-37-26-24-35(48-37)40(29-16-10-6-11-17-29)33-22-20-31(46-33)39(28-14-8-5-9-15-28)32-21-23-34(47-32)41(30-18-12-7-13-19-30)36-25-27-38(42)49-36/h5-27,46,49H,1-4H3 |
Clé InChI |
ZEJJPPPXVVFSRQ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


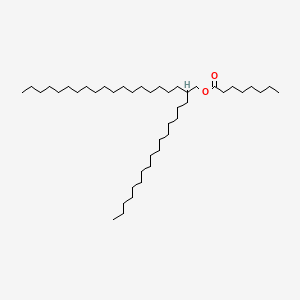
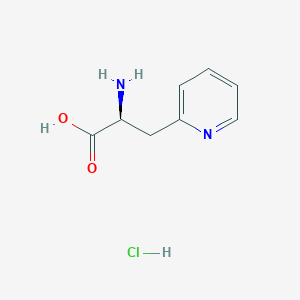
![barium(2+);3,6-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13781308.png)
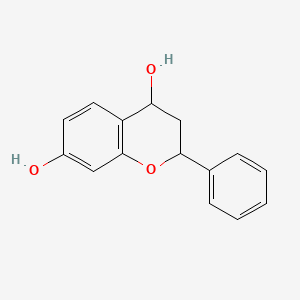
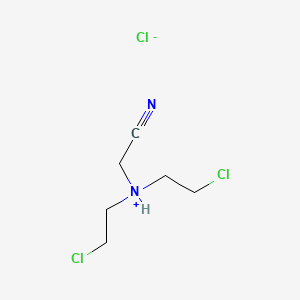
![1-[4-[2-(4-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781321.png)
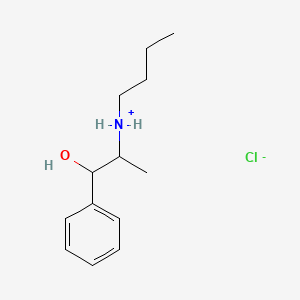
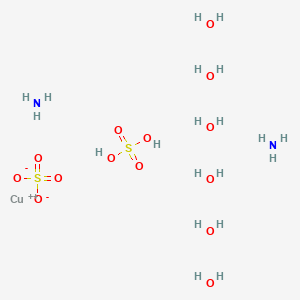
![10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)

